1,2,3-Tribromopropane
Overview
Description
1,2,3-Tribromopropane is a halogenated hydrocarbon with the presence of three bromine atoms attached to a three-carbon alkane chain. It is a compound of interest in various chemical syntheses and reactions due to its reactivity and the presence of multiple bromine atoms which can be functionalized or substituted in chemical processes.
Synthesis Analysis
The synthesis of compounds related to 1,2,3-Tribromopropane has been explored in several studies. For instance, 2,2,3-Tribromopropanal has been utilized in the Skraup-type synthesis to produce 3-bromoquinolin-6-ols, demonstrating the versatility of tribromopropane derivatives in synthesizing heterocyclic compounds . Additionally, an improved synthesis method for 3-bromopropane-1,1,1-tricarboxylate triethyl ester, an important intermediate in pharmaceutical synthesis, has been reported, starting from methanetricarboxylate triethyl ester and reacting with 1,2-dibromopropane9.
Molecular Structure Analysis
Conformational studies of 1,2,3-tribromopropane have been conducted using nuclear magnetic resonance spectroscopy, revealing the most stable conformer and the influence of solvent polarity on the conformational equilibrium . These studies provide insights into the molecular structure and the preferred orientations of the bromine atoms in different environments.
Chemical Reactions Analysis
The reactivity of 1,2,3-tribromopropane and related compounds has been investigated in various chemical reactions. Homolytic isomerization of 1,1,1-trichloro-2-bromopropene under ultraviolet light has been shown to produce different isomers, indicating the potential for similar reactions with tribromopropane . The synthesis of triglycerides from 1,3-dibromopropan-2-ol demonstrates the use of brominated intermediates in the production of more complex lipid molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,3-tribromopropane are influenced by its molecular structure and the presence of bromine atoms. The conformational equilibrium in solution and the impact of solvent interactions have been studied, providing a better understanding of the compound's behavior in different media . The synthesis and characterization of derivatives, such as tritylthio compounds, have also been explored, contributing to the knowledge of the compound's properties and potential applications .
Scientific Research Applications
Chemical Synthesis and Transformation
1,2,3-Tribromopropane and its derivatives serve as versatile reagents in chemical synthesis. For instance, 2,2,3-Tribromopropanal has been utilized in the Skraup-type synthesis of 3-Bromoquinolin-6-ols, with further transformation into various substituted quinolines. This compound, initially recognized in the 1950s, demonstrates utility in the transformation of diversely substituted anilines into bromo-quinoline derivatives, serving as intermediates for further chemical modifications (Lamberth et al., 2014).
Medicinal Chemistry and Bioactive Compounds
In the realm of medicinal chemistry, 1,2,3-triazole derivatives, which can be synthesized from compounds related to 1,2,3-Tribromopropane, have garnered attention. These derivatives are vital in various fields such as medicine, pesticides, and material sciences. The review by Ji Yu-b (2014) details the synthesis history and methods of these derivatives, underscoring their significance in producing bioactive compounds with wide applications (Ji Yu-b, 2014).
Material Science and Functional Materials
1,2,3-Triazole rings, closely related to the chemistry of 1,2,3-Tribromopropane, play a crucial role in the design of high-performance materials due to their anti-microbial and anti-fouling properties. The synthesis of these molecules, often through azide–alkyne click reactions, has potential applications in functionalizing a range of inorganic materials like metal oxide nanoparticles and carbon nanotubes. This chemistry is pivotal in developing hybrid nanocomposites for high-performance materials, as discussed in the review by Sasidhar Kantheti et al. (2015) (Kantheti et al., 2015).
Polymer and Coating Technologies
The chemistry of compounds like tris-3-(1-aziridino)propionates, which are related to the broader chemistry of 1,2,3-Tribromopropane, finds application in polymer and coating technologies. These compounds are used in a variety of applications including adhesives, coatings, photographic film coatings, inks, thermal imaging, and fabric coatings, demonstrating the versatility and commercial significance of this chemical domain (Roesler & Danielmeier, 2004).
Safety And Hazards
1,2,3-Tribromopropane is moderately toxic by ingestion . It was found to be mutagenic in strains TA1535 and TA100 of Salmonella typhimurium . When heated to decomposition, it emits toxic fumes of Br- . It is classified as a combustible liquid, and it may cause skin irritation, serious eye irritation, and respiratory irritation .
properties
IUPAC Name |
1,2,3-tribromopropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Br3/c4-1-3(6)2-5/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCLGDLYRUPKAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CBr)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Br3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059129 | |
Record name | Propane, 1,2,3-tribromo- | |
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Molecular Weight |
280.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; mp = 16.5 deg C; [Merck Index] Light yellow liquid; mp = 16-17 deg C; [Sigma-Aldrich MSDS] | |
Record name | 1,2,3-Tribromopropane | |
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Product Name |
1,2,3-Tribromopropane | |
CAS RN |
96-11-7 | |
Record name | 1,2,3-Tribromopropane | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=96-11-7 | |
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Record name | 1,2,3-Tribromopropane | |
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Record name | s-Tribromopropane | |
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Record name | Propane, 1,2,3-tribromo- | |
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Record name | Propane, 1,2,3-tribromo- | |
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Record name | 1,2,3-tribromopropane | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.254 | |
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Record name | 1,2,3-TRIBROMOPROPANE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D2R8L96TOV | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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